N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a methyl group, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyridine ring can then be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the coupling reaction, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-methylpyridin-2-yl)pivalamide: This compound shares a similar pyridine ring structure but differs in the substituents attached to the nitrogen atom.
3-Bromo-5-methoxypyridine: This compound has a similar pyridine ring with a bromine atom but differs in the other substituents present.
Uniqueness
N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a pyridine and a thiazole ring in its structure. This combination of rings can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-2-7(11)9(12-3-6)14-10(15)8-4-16-5-13-8/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIHEWURIBFKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C2=CSC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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